
physical and chemical properties of 2-Amino-6-
fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Amino-6-fluoro-3-methylbenzoic

acid

Cat. No.: B3038625 Get Quote

An In-Depth Technical Guide to 2-Amino-6-fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
2-Amino-6-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative of

significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized

aromatic structure, featuring an amine, a carboxylic acid, and a fluorine atom, makes it a

valuable building block for the synthesis of complex heterocyclic systems and

pharmacologically active molecules. The strategic placement of the fluorine atom can

profoundly influence the molecule's physicochemical properties, such as acidity (pKa),

lipophilicity, and metabolic stability, which are critical parameters in drug design.[1][2] This

guide provides a comprehensive overview of the core physical and chemical properties of this

compound, discusses its spectroscopic signature, outlines a representative synthetic approach,

and highlights its applications, particularly in the context of drug discovery.

Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure

and identity. 2-Amino-6-fluoro-3-methylbenzoic acid is systematically named and can be

unambiguously identified by its CAS number and molecular formula.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3038625?utm_src=pdf-interest
https://www.benchchem.com/product/b3038625?utm_src=pdf-body
https://www.benchchem.com/product/b3038625?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31740056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10180415/
https://www.benchchem.com/product/b3038625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1. 2D Structure of 2-Amino-6-fluoro-3-methylbenzoic acid.

Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are

crucial for designing experimental protocols, including reaction conditions, purification methods,

and formulation strategies. The data presented below are derived from supplier technical

specifications and predictive models.

Property Value Source

CAS Number 874804-26-9 [3][4]

Molecular Formula C₈H₈FNO₂ [3]

Molecular Weight 169.16 g/mol

Appearance Solid (predicted)

Boiling Point 312.8 ± 42.0 °C (Predicted) [3]

Density 1.356 ± 0.06 g/cm³ (Predicted) [3]

pKa 4.08 ± 0.10 (Predicted) [3]

Storage

Room temperature, inert

atmosphere, keep in dark

place

[3]
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The presence of the fluorine atom ortho to the amino group and meta to the carboxylic acid is

expected to lower the pKa of the carboxylic acid compared to 3-methylanthranilic acid due to its

electron-withdrawing inductive effect. This enhanced acidity can influence binding interactions

in biological systems and affect solubility in aqueous media at different pH values.

Spectroscopic Characterization
Spectroscopic analysis is essential for structure elucidation and purity confirmation. While

specific spectra for this exact compound are not publicly available, we can predict the key
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characteristics based on its functional groups and data from closely related analogs.[5][6][7]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton,

and the methyl protons. The two aromatic protons will appear as doublets or multiplets, with

their chemical shifts and coupling constants influenced by the surrounding substituents. The

methyl group will present as a singlet, likely in the 2.0-2.5 ppm range. The amine (NH₂) and

carboxylic acid (COOH) protons will appear as broad singlets that are exchangeable with

D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display

eight distinct signals corresponding to each carbon atom in the unique electronic

environment. The carboxyl carbon will be the most downfield signal (typically >165 ppm).

The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF),

which is a characteristic feature for organofluorine compounds.

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional

groups present. Key expected vibrational frequencies include:

O-H stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.

N-H stretch: Two sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.

C=O stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid

carbonyl.

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a

molecular ion peak (M⁺) at m/z = 169. Subsequent fragmentation would likely involve the

loss of H₂O (from the carboxyl group) and CO₂.

Chemical Properties and Reactivity
2-Amino-6-fluoro-3-methylbenzoic acid possesses three reactive functional groups, making

it a versatile synthetic intermediate.
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Acidity and Basicity: The carboxylic acid group is acidic, while the amino group is basic. The

compound is amphoteric and will exist as a zwitterion near its isoelectric point. The electron-

withdrawing fluorine atom enhances the acidity of the carboxylic acid and reduces the

basicity of the amino group.[8]

Reactions of the Carboxylic Acid: The -COOH group can undergo standard reactions such as

esterification (reaction with alcohols), amide formation (reaction with amines using coupling

agents), and reduction to an alcohol.

Reactions of the Amino Group: The -NH₂ group can be acylated, alkylated, and can undergo

diazotization to form a diazonium salt, which is a versatile intermediate for introducing other

functional groups.

Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the

amino and methyl groups, although the fluorine and carboxylic acid groups are deactivating.

The positions for substitution will be directed by the combined electronic effects of all

substituents.

Synthesis and Purification Workflow
The synthesis of substituted anthranilic acids often involves multi-step sequences. A plausible

synthetic route to 2-Amino-6-fluoro-3-methylbenzoic acid could start from a commercially

available substituted toluene. The following diagram illustrates a conceptual workflow.
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Figure 2. Conceptual Synthetic Workflow
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Figure 2. A conceptual workflow for the synthesis of the title compound.

Protocol: General Method for Purity Assessment by
Melting Point Determination
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The melting point is a fundamental physical property used to assess the purity of a crystalline

solid. A sharp melting range close to the literature value indicates high purity.

Objective: To determine the melting range of a synthesized batch of 2-Amino-6-fluoro-3-
methylbenzoic acid.

Materials:

Dry, crystalline sample of the compound.

Melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

Capillary tubes (closed at one end).

Procedure:

Sample Preparation: Ensure the sample is completely dry and free of solvent. Finely crush a

small amount of the crystalline solid on a watch glass using a spatula.

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to

pack a small amount (2-3 mm height) of the material into the bottom of the tube. Tap the

closed end of the tube on a hard surface to ensure the sample is densely packed.

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point

apparatus.

Heating: Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C

below the expected melting point.

Determination: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely.

Recording the Range: Record the temperature at which the first liquid droplet appears (T₁).

Continue heating slowly and record the temperature at which the entire sample has melted

into a clear liquid (T₂).

Reporting: The melting point is reported as a range (T₁ - T₂). For a pure compound, this

range should be narrow (≤ 2 °C).
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Causality: A slow heating rate near the melting point is critical for thermal equilibrium between

the sample and the thermometer, ensuring an accurate reading. Impurities disrupt the crystal

lattice, typically causing melting to begin at a lower temperature and occur over a wider range.

Applications in Research and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal

chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated

anthranilic acid derivatives are therefore highly valuable.

Scaffold for Bioactive Molecules: 2-Amino-6-fluoro-3-methylbenzoic acid serves as a key

building block for constructing more complex molecules. For instance, related 2-amino-3-

methylbenzoic acid is a precursor in the synthesis of chlorantraniliprole, a widely used

insecticide.[9] The unique substitution pattern of the title compound makes it a candidate for

creating novel analogs of known drugs.

Fragment-Based Drug Discovery: As a "fragment," this molecule can be used in screening

assays to identify initial low-affinity binders to biological targets. The fragment can then be

"grown" or elaborated into a more potent lead compound.

Inhibitor Synthesis: Substituted benzoic acids are common motifs in various enzyme

inhibitors. For example, 2-fluoro-6-methylbenzoic acid is a key building block for an

epidermal growth factor receptor (EGFR) inhibitor and for Avacopan, a drug used to treat

vasculitis.[10] Similarly, 2-chloro-6-fluoro-3-methylbenzoic acid is used to synthesize

inhibitors of stearoyl-CoA desaturase 1 (SCD1) for treating obesity.[11] The title compound is

an excellent starting material for developing novel inhibitors in similar therapeutic areas.

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-
Amino-6-fluoro-3-methylbenzoic acid.

Hazard Identification: The compound is classified as causing skin irritation (H315), serious

eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if

swallowed (H302).[12]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields, and a lab coat.[12] Use in a well-ventilated area or under a chemical fume

hood to avoid inhalation of dust.[12][13]

First Aid Measures:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]

Skin Contact: Wash off immediately with plenty of soap and water.[14]

Inhalation: Remove to fresh air.[14]

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[13]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep

away from strong oxidizing agents.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://patents.google.com/patent/CN111732520A/en
https://patents.google.com/patent/CN111732520A/en
https://www.ossila.com/products/2-fluoro-6-methylbenzoic-acid
https://wap.guidechem.com/question/what-is-the-application-of-2-c-id133519.html
https://www.fishersci.com/store/msds?partNumber=AC306450050&countryCode=US&language=en
https://www.synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4800%2F4857-3-26.pdf
https://www.fishersci.com/store/msds?partNumber=AAA1518714&productDescription=2-AMINO-6-METHLBENZOIC+AC+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b3038625#physical-and-chemical-properties-of-2-amino-6-fluoro-3-methylbenzoic-acid
https://www.benchchem.com/product/b3038625#physical-and-chemical-properties-of-2-amino-6-fluoro-3-methylbenzoic-acid
https://www.benchchem.com/product/b3038625#physical-and-chemical-properties-of-2-amino-6-fluoro-3-methylbenzoic-acid
https://www.benchchem.com/product/b3038625#physical-and-chemical-properties-of-2-amino-6-fluoro-3-methylbenzoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3038625?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

